molecular formula C12H14N2O5S B2763014 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide CAS No. 2097873-22-6

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide

Cat. No. B2763014
CAS RN: 2097873-22-6
M. Wt: 298.31
InChI Key: HIJVJXPVUOJFQV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide, also known as PBOX-15, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound belongs to the family of sulfonamide compounds and has been synthesized using various methods.

Scientific Research Applications

Allylation Reactions

N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, related to the query compound, have been successfully prepared and utilized in allylation reactions of exocyclic N-acyliminium ions, generated from these oxazolidin-2-ones. These reactions proceed with variable degrees of stereoselectivity, showcasing the compound's utility in the synthesis of homoallylamines with significant stereochemical implications (Marcantoni, Mecozzi, & Petrini, 2002).

Asymmetric Diels–Alder Reactions

Chiral vinylsulfonamides bearing an oxazolidin-2-one moiety, derived from optically active compounds, have been employed as dienophiles in asymmetric Diels–Alder reactions. These reactions have demonstrated high degrees of enantio- and diastereoselectivity, supported by theoretical calculations, underscoring the compound's importance in stereoselective synthesis (Bernabeu, Chinchilla, Falvello, & Nájera, 2001).

Antimicrobial Activities

Compounds synthesized with structures related to the query compound have shown significant antimicrobial activities. These include N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) and 3-N-(4-oxo-2-arylthiazolidin-3-yl) derivatives, which exhibited notable activities against various bacterial and fungal strains. This demonstrates the compound's potential in the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Ring Opening and Cyclization Reactions

The compound has been used in the synthesis of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol through reactions involving ring opening of the oxazolidine moiety. This process highlights the compound's utility in generating products with interesting stereochemical properties and potential applications in synthetic organic chemistry (Madesclaire, Coudert, Léal, Tarrit, Zaitseva, & Zaitsev, 2013).

Ionic Liquid Synthesis

Research has explored the use of related compounds in the synthesis of 2-oxazolidinones via palladium-catalyzed oxidative carbonylation of propargylic amines in ionic liquids. This demonstrates the compound's relevance in innovative synthetic methodologies that employ green chemistry principles (Mancuso, Maner, Ziccarelli, Pomelli, Chiappe, Della Ca’, Veltri, & Gabriele, 2016).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11-8-19-12(16)14(11)7-6-13-20(17,18)9-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJVJXPVUOJFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide

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